molecular formula C4H2ClN3 B1451083 4-Chloro-1H-pyrazole-5-carbonitrile CAS No. 36650-75-6

4-Chloro-1H-pyrazole-5-carbonitrile

Cat. No. B1451083
CAS RN: 36650-75-6
M. Wt: 127.53 g/mol
InChI Key: DRLRMARVPKWWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C4H2ClN3. It has a molecular weight of 127.53 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2ClN3/c5-3-2-7-8-4 (3)1-6/h2H, (H,7,8) . The compound’s structure consists of a pyrazole ring bound to a chlorine atom and a carbonitrile group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 127.53 g/mol . The compound has a topological polar surface area of 52.5 Ų .

Scientific Research Applications

4-Chloro-1H-pyrazole-5-carbonitrile has a variety of applications in scientific research. It is used in the synthesis of organic compounds, particularly those with a nitrogen-containing heterocyclic ring structure. It has also been used in the synthesis of pharmaceuticals, such as antimalarials and antibiotics. This compound is also used as a starting material in the synthesis of other compounds, such as 1-chloro-3-methyl-2-pyrazoline and 1-chloro-4-methyl-2-pyrazoline. In addition, this compound is used in the synthesis of fluorescent probes and dyes, which are used in biological and medical research.

Mechanism of Action

The exact mechanism of action of 4-Chloro-1H-pyrazole-5-carbonitrile is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to bind to certain proteins, such as the nuclear receptor PPARγ, and interfere with their function. In addition, this compound is believed to interact with certain receptors, such as the serotonin 5-HT1A receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo experiments. In vitro experiments have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to bind to certain proteins, such as the nuclear receptor PPARγ, and interfere with their function. In vivo experiments have shown that this compound can reduce inflammation, decrease pain, and reduce the risk of certain diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

4-Chloro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is easy to synthesize, and can be used in a variety of reactions. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound, and can degrade over time. In addition, it can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

There are a variety of potential future directions for 4-Chloro-1H-pyrazole-5-carbonitrile research. One potential direction is to further explore the biochemical and physiological effects of this compound, such as its effects on inflammation, pain, and disease. Another potential direction is to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or analgesic drug. In addition, further research into the mechanism of action of this compound could lead to the development of new compounds with similar properties. Finally, further research into the synthesis of this compound could lead to the development of new and more efficient synthesis methods.

Safety and Hazards

4-Chloro-1H-pyrazole-5-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLRMARVPKWWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673695
Record name 4-Chloro-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36650-75-6
Record name 4-Chloro-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 4
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 5
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.